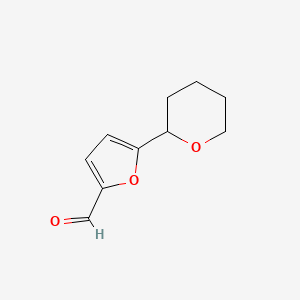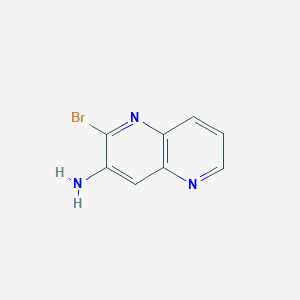
2-Bromo-1,5-naphthyridin-3-amine
Vue d'ensemble
Description
2-Bromo-1,5-naphthyridin-3-amine is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Les naphthyridines, y compris les dérivés tels que la 2-Bromo-1,5-naphthyridin-3-amine, ont été étudiées pour leurs propriétés anticancéreuses potentielles. Elles sont connues pour présenter une variété d'activités biologiques qui pourraient être exploitées dans le traitement du cancer, telles que l'inhibition de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses .
Activité anti-VIH
Cette classe de composés a également été explorée pour ses propriétés anti-VIH. Les caractéristiques structurales des naphthyridines leur permettent d'interagir avec les composants viraux, inhibant potentiellement la réplication du virus VIH .
Activité antimicrobienne
Le potentiel antimicrobien des naphthyridines est un autre domaine d'intérêt. Ces composés peuvent être conçus pour cibler des enzymes ou des voies bactériennes spécifiques, offrant une voie vers de nouveaux antibiotiques .
Activités analgésiques et anti-inflammatoires
Les naphthyridines se sont révélées prometteuses comme analgésiques et anti-inflammatoires. Leur structure chimique leur permet de moduler les voies biologiques associées à la douleur et à l'inflammation .
Activités antioxydantes
La capacité antioxydante des naphthyridines en fait des candidates pour lutter contre le stress oxydatif, qui est impliqué dans diverses maladies, notamment les maladies neurodégénératives .
6. Chimie de coordination et formation de complexes métalliques Les naphthyridines peuvent agir comme ligands en chimie de coordination, formant des complexes avec des métaux tels que le palladium et le ruthénium. Ces complexes ont des applications diverses allant de la catalyse à la science des matériaux .
Chimie synthétique
En chimie synthétique, les naphthyridines servent d'intermédiaires et de blocs de construction pour la synthèse de molécules plus complexes. Par exemple, leur réactivité avec les halogénoalcanes est utilisée pour créer divers dérivés de naphthyridine substitués .
Outils de recherche biochimique
En raison de leurs diverses activités biologiques, les naphthyridines peuvent être utilisées comme outils en recherche biochimique pour étudier les processus et les voies cellulaires qui sont pertinents pour les états pathologiques et les interventions thérapeutiques .
Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - Springer Link Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI
Mécanisme D'action
Target of action
1,5-naphthyridine derivatives are known to exhibit a variety of biological activities , suggesting they interact with multiple targets.
Mode of action
Some 1,5-naphthyridines have been observed to act as ligands, coordinating to metal ions .
Biochemical pathways
The biological activities of 1,5-naphthyridine derivatives suggest they may interact with various biochemical pathways .
Result of action
The biological activities of 1,5-naphthyridine derivatives suggest they may have various effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
2-Bromo-1,5-naphthyridin-3-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It has been observed to interact with enzymes and proteins, forming complexes that can influence their activity. For instance, this compound can coordinate with metal ions such as palladium (Pd(II)), forming stable complexes that can modulate enzymatic functions . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to elucidate its impact on cell function. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby modulating cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, leading to downstream effects on cellular processes . For instance, this compound can inhibit certain kinases, thereby affecting signal transduction pathways and altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal dynamics in its biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via organic cation transporters, influencing its intracellular concentration and biological activity.
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Propriétés
IUPAC Name |
2-bromo-1,5-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-5(10)4-7-6(12-8)2-1-3-11-7/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQVKRXPHKTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=N2)Br)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302659 | |
| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219022-68-0 | |
| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219022-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)

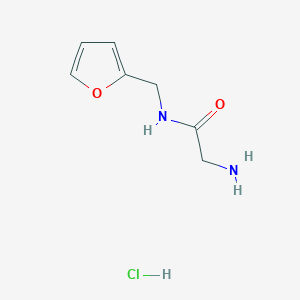


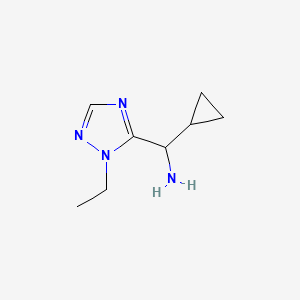
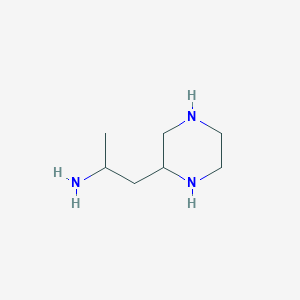
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)


